molecular formula C9H8BrNO2 B11867781 (3-Amino-6-bromobenzofuran-2-yl)methanol

(3-Amino-6-bromobenzofuran-2-yl)methanol

Cat. No.: B11867781
M. Wt: 242.07 g/mol
InChI Key: BOTAATXPLUVEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-6-bromobenzofuran-2-yl)methanol: is a chemical compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The final step involves the addition of a methanol group to the 2-position of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

3.1. Substitution Reactions

  • Bromine at the 6-position : Acts as a leaving group, enabling nucleophilic substitution.

  • Amino group at the 3-position : Participates in N-arylation (e.g., with arylboronic acids) under copper catalysis to form mono- or bi-aryl derivatives .

  • Hydroxymethyl group at the 2-position : Undergoes oxidation (e.g., to form ketones) or alkylation.

3.2. Condensation and Functionalization

  • Reaction with malononitrile : Produces fluorescent conjugated alkenes and pyridine-fused benzofurans under microwave heating .

  • Copper-catalyzed N-arylation : Facilitates the introduction of aryl groups at the amino site, enhancing structural diversity .

Reaction Conditions and Optimization

The choice of base and solvent significantly impacts reaction efficiency:

  • Cs₂CO₃ (2.0 equivalents) in DMF optimizes reaction speed and yield .

  • Protic solvents (e.g., methanol) lead to acyclic byproducts, while aprotic solvents (e.g., acetone, THF) favor cyclic products .

Base Solvent Reaction Time Product
Cs₂CO₃ (2.0 eq)DMF10–20 minCyclic benzofuran
Cs₂CO₃ (1.0 eq)DMF12 hLower yield

Characterization and Spectroscopic Data

Key spectroscopic features for synthesized derivatives include:

  • HRMS : Confirms molecular formulas (e.g., 3a : m/z 238.0858 [M + H]+) .

  • ¹H NMR : Broad singlet (~6.0 ppm) for the amino group (e.g., 3a : δ 6.02 ppm) .

  • ¹³C NMR : Distinct shifts for carbonyl (183.4 ppm) and aromatic carbons (e.g., 3a : δ 183.4 ppm) .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
(3-Amino-6-bromobenzofuran-2-yl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including oxidation and substitution reactions, leading to the formation of diverse benzofuran derivatives. For instance, the compound has been utilized in the synthesis of 3-amino-2-aroyl benzofurans through a Cs2CO3-mediated reaction, yielding high amounts of products in short reaction times .

Table 1: Synthesis of Benzofuran Derivatives

Reaction ConditionsYield (%)Time (min)
Cs2CO3 in DMF9210
K2CO3 in DMF8560
Et3N in DMF70120

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer effects. Studies have focused on its potential as a lead compound for drug development, particularly targeting various cancer cell lines.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of synthesized benzofuran derivatives, including this compound. Results demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent .

Materials Science

Development of New Materials
The compound has been explored for its applications in creating mesoporous materials and other advanced materials due to its unique structural properties. Its incorporation into polymer matrices has shown promise for enhancing mechanical properties and thermal stability .

Pharmaceutical Applications

Lead Compound in Drug Development
this compound is being investigated for its therapeutic potential. Its derivatives are being studied for various pharmacological activities, including anti-inflammatory and analgesic effects. The compound's ability to interact with biological targets makes it a valuable candidate for further drug development initiatives .

Mechanism of Action

The mechanism of action of (3-Amino-6-bromobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • (3-Amino-6-chlorobenzofuran-2-yl)methanol
  • (3-Amino-6-fluorobenzofuran-2-yl)methanol
  • (3-Amino-6-iodobenzofuran-2-yl)methanol

Comparison: Compared to its similar compounds, (3-Amino-6-bromobenzofuran-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound more versatile in synthetic and research applications .

Biological Activity

(3-Amino-6-bromobenzofuran-2-yl)methanol is a derivative of benzofuran, characterized by its unique structural features that include a bromine atom at the 6-position and an amino group at the 3-position of the benzofuran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C9H8BrN1O1C_9H_8BrN_1O_1, with a molecular weight of approximately 213.03 g/mol. The presence of functional groups such as the hydroxymethyl and amino groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and hydroxymethyl group can engage in hydrogen bonding and van der Waals interactions, which are critical for modulating biological pathways and activities.

Antimicrobial Activity

Benzofuran derivatives have shown significant promise in antimicrobial applications. Studies indicate that this compound exhibits inhibitory effects against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against pathogens such as M. tuberculosis and E. coli.

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Benzofuran derivative A8M. tuberculosis
Benzofuran derivative B2E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is also notable. Compounds similar to this compound have been evaluated for their ability to inhibit nitric oxide production, a key mediator in inflammatory responses. In vitro studies suggest that modifications at specific positions on the benzofuran ring can enhance anti-inflammatory effects, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Activity

Research has highlighted the potential of benzofurans in cancer therapy. For example, derivatives have been tested for their ability to inhibit tumor cell proliferation. In vitro assays have shown that certain benzofuran compounds can induce apoptosis in cancer cells, making them candidates for further pharmacological development .

Case Studies

  • Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. The results revealed that compounds with specific substitutions exhibited potent antimycobacterial activity, suggesting that similar modifications could enhance the efficacy of this compound .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of benzofurans, where derivatives showed significant cytotoxicity against various cancer cell lines. The study concluded that structural modifications could lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Amino-6-bromobenzofuran-2-yl)methanol, and how can its purity be optimized?

The synthesis of benzofuran derivatives often involves cascade reactions, such as [3,3]-sigmatropic rearrangements and aromatization strategies. For this compound, key steps include:

  • Bromo-substitution : Introduce bromine at the 6-position early to avoid side reactions.
  • Amino-group protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired reactivity during coupling steps .
  • Purification : Employ solid-phase extraction (SPE) with Oasis HLB cartridges, conditioned with methanol and water, to isolate the compound from byproducts. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzofuran backbone and substituent positions. The amino group’s resonance typically appears at δ 4.5–5.5 ppm, while the bromine’s inductive effect deshields adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for C9_9H8_8BrNO2_2: ~256.97). Fragmentation patterns help identify structural motifs .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE effects or coupling constants) be resolved during structural elucidation?

Contradictions in NMR data may arise from dynamic processes (e.g., rotamerism) or crystallographic disorder. To address this:

  • Variable-temperature NMR : Probe conformational changes by acquiring spectra at 25°C and −40°C.
  • X-ray crystallography : Use SHELXL for refinement, particularly if disorder is suspected. Assign anisotropic displacement parameters to resolve overlapping electron density .
  • DFT calculations : Compare experimental JJ-values with computed coupling constants to validate proposed conformers .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Optimize reaction stoichiometry : For bromination, use 1.1 equivalents of N-bromosuccinimide (NBS) to minimize over-halogenation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic aromatic substitution for amino-group introduction.
  • Workup protocols : Quench reactions with ice-cold methanol to precipitate impurities while retaining the product in solution .

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

  • Co-solvent systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute with PBS containing 0.1% Tween-80 to enhance dispersibility.
  • Derivatization : Temporarily convert the methanol group to a phosphate ester using POCl3_3, improving water solubility. Reverse hydrolysis post-assay .

Q. Data Analysis & Contradiction Management

Q. How should researchers reconcile discrepancies between theoretical and experimental yields in scaled-up syntheses?

  • Kinetic profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify intermediate bottlenecks.
  • Mass balance analysis : Account for volatile byproducts (e.g., methyl bromide) lost during rotary evaporation.
  • Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, catalyst loading, and solvent polarity .

Q. What methodologies validate the absence of isomeric impurities in this compound batches?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to detect enantiomeric impurities.
  • Dynamic NMR : Observe splitting of signals in 1H^1H-NMR if rotational isomers (e.g., due to the methanol group) are present.
  • Single-crystal XRD : Resolve absolute configuration and confirm regiospecific bromine placement .

Q. Methodological Best Practices

Q. What are the key considerations for crystallizing this compound?

  • Solvent screening : Test methanol/water mixtures (70:30 v/v) at 4°C for slow crystallization.
  • Anti-solvent diffusion : Layer hexane over a saturated DCM solution to induce nucleation.
  • Data collection : For SHELXL refinement, collect high-resolution data (≤0.8 Å) to resolve light atoms (e.g., amino hydrogens) .

Q. How can researchers mitigate adsorption losses during sample preparation?

  • Glassware deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) in toluene to passivate surfaces .
  • Additive use : Include 0.1% formic acid in mobile phases to suppress silanol interactions in LC-MS workflows .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

(3-amino-6-bromo-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H8BrNO2/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3,12H,4,11H2

InChI Key

BOTAATXPLUVEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.